![molecular formula C22H27N3O4 B2438511 N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 899955-35-2](/img/structure/B2438511.png)
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
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Description
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MOR-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxalamide derivatives and has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anti-cancer effects.
Scientific Research Applications
Chemical Synthesis and Complexation
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide and its derivatives have been explored in the field of chemical synthesis and complexation with metals. For instance, Singh et al. (2000) discussed the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and its complexation with palladium(II) and mercury(II), highlighting its role in forming organometallic compounds with potential applications in various chemical processes (Singh et al., 2000).
Biological Activity and Medicinal Chemistry
Research has also delved into the biological activity of compounds related to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide. For example, Wu et al. (2003) synthesized a derivative, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, as an orally bioavailable KCNQ2 potassium channel opener, highlighting its potential in treating conditions like migraine (Wu et al., 2003).
Agricultural Applications
In agriculture, derivatives of N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide have been studied for their herbicidal activities. Luo et al. (2008) reported on the synthesis of novel triazolinone derivatives with potential as herbicides, demonstrating the versatility of such compounds in agricultural applications (Luo et al., 2008).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic analysis of related compounds have been a subject of study as well. Şahin et al. (2015) investigated the molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate, providing insights into the chemical behavior of these compounds (Şahin et al., 2015).
Pharmaceutical Formulation
In pharmaceutical formulation, derivatives of this compound have been examined for enhancing the delivery of hydrophobic antitumor drugs. Jin et al. (2015) developed an injectable formulation using block copolymer micelles for a hydrophobic antitumor candidate, demonstrating the potential of such compounds in drug delivery systems (Jin et al., 2015).
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-3-5-17(6-4-16)20(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-7-9-19(28-2)10-8-18/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQWZOVUCITPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide |
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